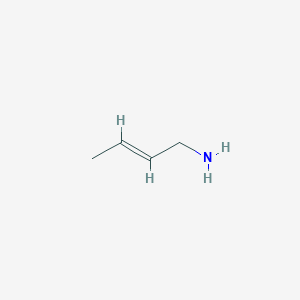
Crotylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crotylamine, also known as but-2-en-1-amine, is an organic compound with the molecular formula C4H9N. It is a primary amine with a double bond in its carbon chain, making it an unsaturated amine. This compound is a colorless liquid with a characteristic amine odor. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Crotylamine can be synthesized through several methods. One common method involves the hydroboration-oxidation of crotylborane. The process includes the following steps:
Hydroboration: Crotylborane is prepared by reacting crotyl alcohol with borane in tetrahydrofuran (THF) at low temperatures.
Industrial Production Methods: In industrial settings, this compound can be produced through the catalytic hydrogenation of crotonitrile. This process involves the following steps:
Hydrogenation: Crotonitrile is hydrogenated in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions.
Purification: The resulting this compound is purified through distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Crotylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form crotonaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to butylamine using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Crotonaldehyde.
Reduction: Butylamine.
Substitution: Various substituted amines depending on the alkyl halide used.
Scientific Research Applications
Crotylamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of drugs targeting specific enzymes and receptors.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of crotylamine involves its interaction with various molecular targets and pathways. As a primary amine, it can form hydrogen bonds and interact with enzymes and receptors. The double bond in its structure allows it to participate in addition reactions, which can modify its activity and interactions. This compound can also act as a nucleophile, participating in various substitution reactions .
Comparison with Similar Compounds
Crotylamine can be compared with other similar compounds, such as:
Butylamine: A saturated primary amine with a similar carbon chain length but without the double bond.
Crotonaldehyde: An aldehyde with a similar carbon chain and double bond but with an aldehyde functional group instead of an amine.
Crotonic Acid: A carboxylic acid with a similar carbon chain and double bond but with a carboxyl group instead of an amine.
Uniqueness: this compound’s uniqueness lies in its combination of a primary amine group and a double bond, which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
CAS No. |
21035-54-1 |
|---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
but-2-en-1-amine |
InChI |
InChI=1S/C4H9N/c1-2-3-4-5/h2-3H,4-5H2,1H3 |
InChI Key |
QFUSOYKIDBRREL-UHFFFAOYSA-N |
SMILES |
CC=CCN |
Isomeric SMILES |
C/C=C/CN |
Canonical SMILES |
CC=CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















